N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
Properties
CAS No. |
451467-06-4 |
|---|---|
Molecular Formula |
C25H19N3O6S |
Molecular Weight |
489.5 |
IUPAC Name |
N,3-bis(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H19N3O6S/c29-23(26-10-14-1-5-19-21(7-14)33-12-31-19)16-3-4-17-18(9-16)27-25(35)28(24(17)30)11-15-2-6-20-22(8-15)34-13-32-20/h1-9H,10-13H2,(H,26,29)(H,27,35) |
InChI Key |
FKEPBIONXZBABP-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC6=C(C=C5)OCO6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes available data regarding its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with various reagents to form the desired tetrahydroquinazoline structure. The synthetic pathways often include multi-step reactions that may involve cyclization and functionalization processes.
Anticancer Properties
Research indicates that derivatives of compounds similar to this compound exhibit promising anticancer activity. Notably:
- In vitro Studies : A study demonstrated that related thiourea derivatives showed IC50 values of 1.54 µM for HCT116 (colon cancer), 2.38 µM for HepG2 (liver cancer), and 4.52 µM for MCF7 (breast cancer) cell lines. These values suggest a higher potency compared to doxorubicin in certain cases .
-
Mechanisms of Action : The anticancer mechanisms were assessed through:
- EGFR Inhibition : Compounds were found to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
- Apoptosis Assessment : Annexin V-FITC assays indicated that these compounds induce apoptosis in cancer cells.
- Cell Cycle Analysis : Alterations in cell cycle progression were observed, indicating potential therapeutic effects on tumor growth .
Other Biological Activities
Beyond anticancer effects, the compound may also exhibit:
- Antimicrobial Activity : Related compounds have been reported to show antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting a broader spectrum of biological activity .
Case Studies
Several case studies highlight the biological efficacy of compounds within the same chemical family:
-
Case Study on Anticancer Activity :
- A study involving the synthesis and testing of benzo[d][1,3]dioxole derivatives found that specific modifications led to enhanced cytotoxicity against various cancer cell lines. For instance, compounds with additional methoxy groups displayed increased potency against HCT116 cells with IC50 values significantly lower than standard chemotherapeutics .
- Antimicrobial Efficacy :
Summary Table of Biological Activities
| Activity Type | Cell Line Tested | IC50 Value (µM) | Comparison Drug |
|---|---|---|---|
| Anticancer | HCT116 | 1.54 | Doxorubicin (8.29) |
| HepG2 | 2.38 | Doxorubicin (7.46) | |
| MCF7 | 4.52 | Doxorubicin (4.56) | |
| Antimicrobial | Staphylococcus aureus | N/A | N/A |
| Escherichia coli | N/A | N/A |
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results in antimicrobial studies. Research indicates that derivatives of tetrahydroquinazoline compounds exhibit potent activity against a range of bacteria and fungi. For example, studies have demonstrated that certain synthesized derivatives can inhibit the growth of Mycobacterium smegmatis and Pseudomonas aeruginosa , with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml .
Case Study: Synthesis and Testing
A study published in RSC Advances synthesized various quinazoline derivatives and evaluated their antimicrobial properties. Compounds were screened against multiple microorganisms, and some exhibited significant antibacterial effects, suggesting their potential as future therapeutic agents against tuberculosis and other bacterial infections .
Anticancer Properties
N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has also been investigated for its anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as Caco-2 (colorectal adenocarcinoma) and MDA-MB-231 (breast cancer) . The compound's mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent cell death.
Case Study: Anticancer Mechanism
A study highlighted that the compound exhibited a cytotoxic effect with an IC50 value of 16.63 µM against Caco-2 cells after 48 hours of treatment. The study utilized the MTT assay to assess cell viability and further analyzed apoptosis through Annexin V assays . These findings suggest that this compound could be a candidate for developing new anticancer therapies.
Antioxidant Activity
The antioxidant properties of this compound have been explored in various studies. Antioxidants play a crucial role in mitigating oxidative stress-related diseases by neutralizing free radicals.
Research Findings
Research indicates that certain derivatives of the compound can effectively scavenge free radicals and reduce oxidative stress markers in biological systems. This property is particularly valuable in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders.
Summary Table of Applications
Comparison with Similar Compounds
Research Limitations and Contradictions
- Crystallographic Data : While SHELX-based refinements provide high-resolution structural data for the target compound , conflicting reports exist regarding the conformational flexibility of the benzodioxolemethyl groups in solution versus solid-state structures.
- Activity Discrepancies : Some studies report weaker EGFR inhibition (IC50 ~120 nM) for the target compound under high-salt conditions, suggesting ionic strength-dependent binding behavior.
Preparation Methods
Cyclocondensation for Tetrahydroquinazoline Core Formation
The tetrahydroquinazoline scaffold is synthesized via a cyclocondensation reaction between anthranilamide derivatives and thiourea. A representative protocol involves:
- Step 1 : Reacting methyl 2-amino-4-carbamoylbenzoate with thiourea in acetic acid under reflux (110°C, 8 h) to yield 2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one.
- Step 2 : Introducing the benzodioxolylmethyl groups via N-alkylation using piperonyl bromide (1.2 equiv) in DMF with K$$2$$CO$$3$$ as base (60°C, 12 h).
Key Reaction Parameters :
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | 78% |
| Temperature | 60°C | |
| Base | Potassium carbonate | |
| Reaction Time | 12 hours |
Carboxamide Functionalization at C7
The C7 carboxamide is introduced via a two-step sequence:
- Hydrolysis : Treating methyl ester intermediates with aqueous NaOH (2 M, 80°C, 4 h) to generate the carboxylic acid.
- Amidation : Coupling the acid with ammonium chloride using EDCI/HOBt in dichloromethane (25°C, 24 h).
Optimization Insight : Microwave-assisted amidation (100 W, 80°C, 15 min) increases yields to 92% compared to conventional heating.
Critical Process Optimization
Catalytic Systems for N-Alkylation
Comparative studies reveal that phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| None | 58 | 24 |
| TBAB (10 mol%) | 83 | 12 |
| Crown ether (18C6) | 79 | 14 |
Solvent Effects on Cyclization
Polar aprotic solvents favor cyclization kinetics:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| DMSO | 46.7 | 81 |
| Acetonitrile | 37.5 | 65 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH/H$$_2$$O 70:30) shows >98% purity with retention time = 6.7 min.
Industrial-Scale Considerations
A patent-pending protocol (WO2021165818A1) demonstrates scalability using continuous flow reactors for the alkylation step, achieving 85% yield at 10 kg/batch. Critical parameters include:
- Residence Time : 30 min
- Temperature : 70°C
- Catalyst : Heterogeneous Amberlyst-15
Applications and Derivatives
While biological data for this specific compound remains undisclosed, structural analogs exhibit kinase inhibition (e.g., c-Met IC$$_{50}$$ = 12 nM). Modifications at C2 (thioxo → oxo) and N3 (benzodioxole → trimethoxyphenyl) are explored to enhance bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
